2-Oxo-2H-chromene-6-carboxylic acid

CAS No.: 7734-80-7

Cat. No.: VC3730783

Molecular Formula: C10H6O4

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7734-80-7 |

|---|---|

| Molecular Formula | C10H6O4 |

| Molecular Weight | 190.15 g/mol |

| IUPAC Name | 2-oxochromene-6-carboxylic acid |

| Standard InChI | InChI=1S/C10H6O4/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)14-9/h1-5H,(H,12,13) |

| Standard InChI Key | GEFDYGOYVXEKBE-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=O)O2)C=C1C(=O)O |

| Canonical SMILES | C1=CC2=C(C=CC(=O)O2)C=C1C(=O)O |

Introduction

Chemical Structure and Properties

Basic Identification

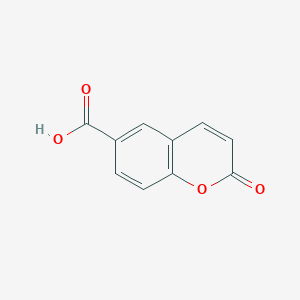

2-Oxo-2H-chromene-6-carboxylic acid, also known as 2-oxochromene-6-carboxylic acid, is a benzopyrone derivative belonging to the coumarin family. The compound is identified by CAS Number 7734-80-7 and possesses a molecular formula of C₁₀H₆O₄ . The structure consists of a coumarin scaffold (2H-chromen-2-one) with a carboxylic acid functional group at the 6-position, providing it with distinct chemical and biological properties compared to other coumarin derivatives.

Physicochemical Properties

The compound possesses several notable physicochemical properties that make it valuable for various applications. Table 1 summarizes the key physicochemical parameters of 2-Oxo-2H-chromene-6-carboxylic acid as documented in the literature.

Table 1. Physicochemical Properties of 2-Oxo-2H-chromene-6-carboxylic acid

These properties highlight the compound's relatively high boiling point, moderate lipophilicity (as indicated by the LogP value), and significant polar surface area, which influences its solubility characteristics and potential biological interactions. The moderate LogP value suggests reasonable membrane permeability, an important consideration for pharmaceutical applications.

Applications in Research and Industry

Pharmaceutical Development

2-Oxo-2H-chromene-6-carboxylic acid serves as a key intermediate in the synthesis of pharmaceuticals with diverse biological activities. Its unique structure allows for modifications that enhance biological effects, particularly in compounds targeting anti-inflammatory and anti-cancer pathways . The carboxylic acid functional group provides a convenient handle for further derivatization through esterification, amidation, or other transformations, expanding the diversity of potential drug candidates.

Research in coumarin derivatives has demonstrated significant potential in pharmaceutical development, with some compounds showing promising antiproliferative activities. For instance, related 3-carboxy-coumarin sulfonamides have been investigated as potential antiproliferative agents targeting histone deacetylase 6 (HDAC6) . These compounds exhibited cytotoxic activity against breast cancer cell lines while showing reduced toxicity against healthy cells.

Natural Product Synthesis

The compound plays a significant role in the synthesis of natural products, particularly flavonoids, which are known for their potent antioxidant properties . Flavonoids constitute a diverse class of plant-derived compounds with numerous health benefits, including cardiovascular protection, anti-inflammatory effects, and potential cancer prevention. By serving as a building block in flavonoid synthesis, 2-Oxo-2H-chromene-6-carboxylic acid contributes to the development of functional foods and health supplements.

The structural similarity to naturally occurring coumarins also makes this compound valuable for studying structure-activity relationships in natural product research, potentially leading to the discovery of improved bioactive compounds with enhanced efficacy or reduced side effects.

Polymer Chemistry

In materials science, 2-Oxo-2H-chromene-6-carboxylic acid functions as a building block for advanced polymers utilized in coatings and adhesives . The compound's rigid coumarin core and reactive carboxylic acid group make it suitable for incorporation into polymer structures, potentially enhancing properties such as thermal stability, UV absorption, or adhesion characteristics. These applications demonstrate the compound's versatility beyond pharmaceutical research.

Analytical Chemistry

The compound serves as a standard reference material in analytical methods, helping researchers ensure accuracy in quantifying related compounds in various matrices, including food and environmental samples . This application is crucial for quality control purposes and for the development of sensitive and specific analytical techniques for coumarin derivatives.

Biochemical Research

In biochemical studies, 2-Oxo-2H-chromene-6-carboxylic acid is employed to investigate enzyme inhibition and metabolic pathways . Such research provides insights into disease mechanisms and potential therapeutic targets. Furthermore, the compound has been categorized as part of the "Protein Degrader Building Blocks" family, suggesting its potential utility in targeted protein degradation research, an emerging area in drug discovery .

Related Compounds and Comparative Research

Coumarin Derivatives with Similar Properties

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid (CAS: 833-52-3) represents a closely related compound with additional hydroxyl functionality at the 7-position. This compound has a molecular weight of 206.15 g/mol and exhibits different physicochemical properties compared to the non-hydroxylated variant . The additional hydroxyl group likely impacts its hydrogen bonding capabilities, solubility, and biological activity profile.

Coumarin-3-carboxylic acid, a structural isomer with the carboxylic acid group at the 3-position instead of the 6-position, has been studied for its antioxidant properties. Research has demonstrated that forming a cocrystal of coumarin-3-carboxylic acid with thiourea enhances its antioxidant activity, with the resulting compound exhibiting potent radical scavenging properties (IC₅₀ = 127.9 ± 5.95 μM) comparable to the standard N-acetyl-L-cysteine (IC₅₀ = 111.6 ± 2.4 μM) .

Structure-Activity Relationships

Comparing the biological activities of different coumarin derivatives provides valuable insights into structure-activity relationships. The position of the carboxylic acid group on the coumarin scaffold significantly influences the compound's biological properties. While 2-Oxo-2H-chromene-6-carboxylic acid serves primarily as a synthetic building block, other coumarin derivatives with modified substitution patterns have demonstrated direct biological activities.

Research on 3-carboxy-coumarin sulfonamides has shown that these compounds can exhibit antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with some compounds showing activity comparable to established chemotherapeutic agents such as cisplatin and doxorubicin . Molecular docking studies have indicated favorable interactions with the catalytic domain of HDAC6, suggesting a potential mechanism of action.

Synthesis and Production

Historical Context

Future Research Directions

Medicinal Chemistry

Given the promising biological activities observed with related coumarin derivatives, further exploration of 2-Oxo-2H-chromene-6-carboxylic acid as a starting material for developing novel therapeutic agents represents an important research direction. Particular focus might be placed on:

-

Development of derivatives with enhanced selectivity for specific targets

-

Investigation of structure-activity relationships to optimize biological activity

-

Exploration of potential synergistic effects when combined with established therapeutic agents

Materials Science

In the field of materials science, future research might investigate the incorporation of 2-Oxo-2H-chromene-6-carboxylic acid into advanced polymeric materials with specific functional properties. The coumarin scaffold's potential for photodimerization under appropriate conditions could enable the development of stimuli-responsive materials or self-healing polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume